4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester
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Overview
Description
4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester is a complex organic compound with a unique structure that combines a phenyl group, a tetrahydrofuran ring, and an isonipecotic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester typically involves multi-step organic reactions. One common method includes the alkylation of isonipecotic acid with 3-(tetrahydro-2-furyl)propyl bromide, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydrofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid methyl ester
- 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)piperidine
- 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid butyl ester
Uniqueness
4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
2260-45-9 |
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Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 1-[3-(oxolan-2-yl)propyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-2-24-20(23)21(18-8-4-3-5-9-18)12-15-22(16-13-21)14-6-10-19-11-7-17-25-19/h3-5,8-9,19H,2,6-7,10-17H2,1H3 |
InChI Key |
QHDJAMFGKRJOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCCC2CCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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